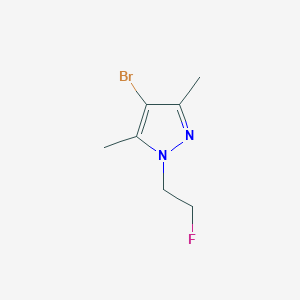

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole

Description

Chemical Identity and Nomenclature

4-Bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole maintains the systematic nomenclature reflecting its complex substitution pattern within the pyrazole heterocyclic framework. The compound possesses the molecular formula C7H10BrFN2 with a molecular weight of 221.07 grams per mole, as documented in the PubChem chemical database under the identifier 80693989. The International Union of Pure and Applied Chemistry name precisely describes the positional arrangement of substituents: the bromine atom occupies the 4-position of the pyrazole ring, while the nitrogen at position 1 bears a 2-fluoroethyl substituent, and methyl groups are positioned at the 3 and 5 positions of the heterocyclic core.

The structural designation follows established heterocyclic nomenclature conventions, where the pyrazole ring system serves as the parent structure. The 1H-pyrazole designation indicates the specific tautomeric form, acknowledging the inherent tautomerism characteristic of pyrazole systems. The compound's systematic name reflects the precise spatial arrangement of functional groups that contribute to its unique chemical and physical properties.

The molecular architecture demonstrates the characteristic five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, consistent with the fundamental pyrazole framework described by Knorr in 1883. The specific substitution pattern creates a highly functionalized heterocycle with distinct electronic and steric properties arising from the strategic placement of electron-withdrawing halogen substituents and electron-donating methyl groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10BrFN2 | |

| Molecular Weight | 221.07 g/mol | |

| PubChem CID | 80693989 | |

| Creation Date | 2014-10-20 | |

| Last Modified | 2025-05-18 |

Historical Development in Heterocyclic Chemistry

The development of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole represents the culmination of more than a century of advances in pyrazole chemistry, building upon foundational work established in the late nineteenth century. The historical trajectory of pyrazole synthesis began with the pioneering contributions of Ludwig Knorr, who introduced the term "pyrazole" in 1883 and developed fundamental synthetic approaches for this heterocyclic system. Subsequently, Hans von Pechmann advanced the field in 1898 by developing classical synthetic methods for pyrazole formation through the reaction of acetylene and diazomethane.

The historical progression toward complex substituted pyrazoles like 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole reflects the evolution of synthetic methodology and the increasing sophistication of heterocyclic chemistry. The incorporation of multiple halogen substituents represents a significant advancement from early pyrazole synthesis, which primarily focused on simple alkyl and aryl substitutions. Eduard Buchner's contributions to heterocyclic chemistry, including his synthesis of pyrazole through novel cyclization reactions in 1891, established important precedents for the development of more complex pyrazole derivatives.

The emergence of fluorinated pyrazole derivatives gained particular momentum in recent decades, driven by the recognition that fluorine incorporation onto drug molecules elicits favorable pharmacological properties. The specific combination of bromine and fluorine substituents in this compound reflects modern synthetic strategies that leverage the unique electronic properties of halogens to modify molecular behavior. The historical development of the Knorr pyrazole synthesis provided the fundamental framework for preparing substituted pyrazoles, with subsequent modifications enabling the introduction of complex substituent patterns.

The parent compound 3,5-dimethylpyrazole, which forms the core structure, was historically synthesized through the condensation of acetylacetone and hydrazine, following the classical Knorr methodology. This synthetic approach established the foundation for further functionalization to incorporate additional substituents such as the bromine and fluoroethyl groups present in the target compound.

Position in Pyrazole Derivative Research Landscape

4-Bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole occupies a distinctive position within the contemporary research landscape of pyrazole derivatives, representing the intersection of halogen chemistry and heterocyclic design. The compound exemplifies the current trend toward multi-functionalized pyrazole systems that incorporate strategically placed halogen substituents to achieve specific molecular properties. Within the broader context of fluorinated pyrazole research, this compound represents a notable example of dual halogenation, combining the electron-withdrawing effects of both bromine and fluorine within a single molecular framework.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the expanding class of halogenated pyrazole derivatives. Recent investigations have demonstrated that fluorinated pyrazole systems exhibit enhanced biological activities and improved pharmacological profiles compared to their non-fluorinated counterparts. The specific structural features of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole position it within this active research domain, where fluorine incorporation has become a central strategy for molecular optimization.

The compound's position in pyrazole derivative research is further distinguished by its representation of advanced synthetic methodology. The successful introduction of both bromine and fluoroethyl substituents demonstrates the evolution of pyrazole functionalization techniques beyond classical Knorr and Pechmann methodologies. Contemporary research has increasingly focused on developing novel synthetic approaches for accessing complex fluorinated pyrazole systems, with this compound serving as an example of the molecular complexity achievable through modern heterocyclic synthesis.

Within the pharmaceutical research landscape, pyrazole derivatives have garnered significant attention due to their presence in numerous clinically relevant compounds, including cyclooxygenase-2 inhibitors and other therapeutic agents. The structural characteristics of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole align with contemporary medicinal chemistry strategies that leverage fluorine incorporation to enhance molecular properties such as metabolic stability and target selectivity.

The compound's research relevance is further emphasized by its contribution to understanding structure-activity relationships within halogenated pyrazole systems. The specific combination of substituents provides valuable insights into the effects of multiple halogen incorporation on pyrazole electronic properties and reactivity patterns. This understanding contributes to the broader objective of rational drug design and the development of next-generation pyrazole-based pharmaceutical agents.

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrFN2/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXWALCKQHQPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCF)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The fluoroethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of ethyl derivatives.

Scientific Research Applications

Chemistry

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole serves as a valuable building block for synthesizing more complex molecules. Its unique substituents allow for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to form ethyl derivatives.

Biology

Research indicates that pyrazole derivatives exhibit a range of biological activities. Studies have explored the potential of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole in:

- Anticancer Activity: Investigations into its efficacy against various cancer cell lines.

- Anti-inflammatory Properties: Potential interactions with inflammatory pathways.

The compound's ability to bind to specific biological targets makes it a candidate for further pharmacological studies .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Notable areas include:

- Drug Development: As a scaffold for designing new pharmaceuticals targeting specific diseases.

- Bioactivity Studies: Its interaction with biomolecules can lead to the development of novel therapeutic agents.

Material Science

The incorporation of the fluoroethyl group may enhance the stability and electrical properties of materials developed from this compound. This aspect is particularly relevant in research focused on new materials with specialized functions, such as electronic or optical applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole:

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties demonstrated that this compound could inhibit key enzymes involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Reactivity and Stability

4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (C₆H₈BrClN₂): Substituent: Chloromethyl group at position 1. Molecular Weight: 223.50 g/mol. Key Differences: The chlorine atom is less electronegative than fluorine, reducing electronic withdrawal effects. The C-Cl bond is more labile than C-F, making this compound more reactive in nucleophilic substitutions. Applications: Likely used as an intermediate in organometallic synthesis or cross-coupling reactions .

4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (C₈H₁₃BrN₂O):

- Substituent : 2-Methoxyethyl group at position 1.

- Molecular Weight : 233.11 g/mol.

- Key Differences : The methoxy group introduces oxygen-based polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the fluoroethyl analog. However, the ether linkage may reduce metabolic stability .

4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (C₆H₇BrF₂N₂): Substituent: Difluoromethyl group at position 1. This group is also more sterically hindered, affecting binding interactions in biological systems .

B. Halogen-Specific Comparisons

4-Chloro Analogs :

- Example: 4-Chloro-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole .

- Key Differences : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in molecular recognition compared to chlorine. Brominated compounds often exhibit higher binding affinities in therapeutic targets .

Physicochemical Properties

| Compound | Boiling Point (°C) | Predicted pKa | Density (g/cm³) |

|---|---|---|---|

| 4-Bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole | Not reported | ~1.17* | ~1.36* |

| 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole | 301.1 ± 42.0 | 1.17 ± 0.10 | 1.36 ± 0.1 |

| 4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | Not reported | Not reported | 1.36 (predicted) |

*Estimated based on analogs .

Biological Activity

4-Bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a pyrazole ring with a bromine atom and a 2-fluoroethyl group, alongside two methyl groups at the 3 and 5 positions. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The molecular formula of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole is C₇H₈BrF₂N₂. Its structure contributes to its reactivity and interaction with biological targets. The presence of halogen atoms enhances the compound's binding affinity to various receptors and enzymes, making it a candidate for therapeutic applications.

The biological activity of 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or receptors involved in various biological pathways. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, anticancer, and antimicrobial properties due to their ability to inhibit key enzymes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC₅₀ values as low as 0.19 µM against specific cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | A549 | 25.00 |

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 93% inhibition of IL-6 at specific concentrations, suggesting that 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole may possess similar properties .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. Compounds structurally related to 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in these derivatives enhances their antimicrobial properties .

Case Studies

Several case studies illustrate the biological activities associated with pyrazole derivatives:

- Anticancer Evaluation : A series of pyrazole compounds were synthesized and tested against multiple cancer cell lines (MCF7, NCI-H460). The results indicated that modifications in the structure significantly impacted their cytotoxicity.

- Inflammation Models : In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives could reduce inflammation effectively compared to standard anti-inflammatory drugs like indomethacin.

- Antibacterial Screening : Pyrazole derivatives were screened against common pathogens in vitro, demonstrating significant inhibitory effects on bacterial growth.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates in polar aprotic solvents like DMSO (18–24 hours) followed by purification via recrystallization (water-ethanol mixtures) can yield pyrazole derivatives. Yield optimization may involve adjusting stoichiometry, reaction time, or temperature. For instance, slow cooling post-reflux improves crystal formation, as seen in related pyrazole syntheses (e.g., 65% yield achieved via controlled cooling and ethanol-water crystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- FTIR : Identify functional groups (e.g., C-Br at ~550–600 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, methyl groups at pyrazole C3/C5 appear as singlets (δ 2.1–2.5 ppm), while the 2-fluoroethyl group shows splitting patterns (δ 4.5–5.0 ppm for CH₂F) .

- Mass Spectrometry : Confirm molecular weight (theoretical: 247.09 g/mol) and bromine isotopic patterns .

Q. What biological activities are associated with structurally similar pyrazole derivatives, and how can these guide initial pharmacological studies?

Methodological Answer: Pyrazole analogs exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example, 3,5-dimethylpyrazole derivatives show hypoglycemic activity, while fluorinated variants enhance blood-brain barrier penetration. Prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) using cell lines relevant to the target disease. Structural modifications (e.g., bromine for electrophilic binding, fluorine for metabolic stability) should be explored systematically .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: SC-XRD provides precise bond lengths/angles and intermolecular interactions. For example, in related brominated pyrazoles, C-Br bond lengths (~1.89 Å) and dihedral angles between the pyrazole ring and substituents (e.g., 2-fluoroethyl) reveal steric and electronic effects. Refinement protocols (e.g., SHELXL) and thermal parameter analysis are critical for modeling disorder in flexible groups like the fluoroethyl chain .

Q. How do conflicting reports on biological activity across pyrazole derivatives inform structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell type, concentration) or subtle structural differences. For instance, replacing a methyl group with fluoroethyl can alter lipophilicity (logP) and target binding. To resolve discrepancies:

Q. What strategies mitigate decomposition or instability during storage or experimental handling?

Methodological Answer:

Q. How can researchers leverage crystallographic data to design derivatives with enhanced pharmacological profiles?

Methodological Answer: Analyze hydrogen-bonding networks (e.g., pyrazole N-H⋯O interactions) and π-stacking distances from SC-XRD to optimize target engagement. For example, introducing electron-withdrawing groups (e.g., nitro) at C4 can enhance electrophilicity for covalent inhibitor design. Pair crystallography with DFT calculations to predict electronic effects of substituents .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.